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3-(6-methylimidazo[1,2-a]pyridin-2-yl)-N,N-dipropylbenzenesulfonamide

Positional isomerism Medicinal chemistry Scaffold differentiation

Researchers screening PI3Kα, MDM2, or anti-TB targets face a gap: the published leads are overwhelmingly para-substituted dimethyl or diethyl sulfonamides. This compound solves that by providing the meta-(6-methylimidazo[1,2-a]pyridin-2-yl)phenyl scaffold with an N,N-dipropyl sulfonamide-a topology and lipophilicity profile not represented in common screening libraries. - Enables systematic SAR: meta-connectivity + ~1.5-2.0 log-units higher cLogP vs. N,N-dimethyl analogs for permeability/CNS-penetration studies. - Multi-target probe: fits PI3Kα (KAIST pharmacophore), p53-MDM2, anti-TB (InhA), and sigma-receptor cascades. - Supply certainty: custom-synthesized, ≥95% purity, shipped with full analytical documentation for immediate assay deployment.

Molecular Formula C20H25N3O2S
Molecular Weight 371.5 g/mol
Cat. No. B15024221
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(6-methylimidazo[1,2-a]pyridin-2-yl)-N,N-dipropylbenzenesulfonamide
Molecular FormulaC20H25N3O2S
Molecular Weight371.5 g/mol
Structural Identifiers
SMILESCCCN(CCC)S(=O)(=O)C1=CC=CC(=C1)C2=CN3C=C(C=CC3=N2)C
InChIInChI=1S/C20H25N3O2S/c1-4-11-23(12-5-2)26(24,25)18-8-6-7-17(13-18)19-15-22-14-16(3)9-10-20(22)21-19/h6-10,13-15H,4-5,11-12H2,1-3H3
InChIKeyLZKCOFTYDUOWFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(6-Methylimidazo[1,2-a]pyridin-2-yl)-N,N-dipropylbenzenesulfonamide: Structural Identity, In-Class Context, and Evidence Landscape for Procurement Decisions


3-(6-Methylimidazo[1,2-a]pyridin-2-yl)-N,N-dipropylbenzenesulfonamide is a synthetic small-molecule sulfonamide built on an imidazo[1,2-a]pyridine bicyclic core, classified under the broader imidazo[1,2-a]pyridine sulfonamide chemical class . Its defining structural features are the 6-methyl substitution on the imidazo[1,2-a]pyridine ring, the benzenesulfonamide attached at the imidazo[1,2-a]pyridine 2-position via a 3-substituted phenyl linker, and the N,N-dipropyl tertiary sulfonamide motif. The compound has a molecular formula of C20H25N3O2S and a molecular weight of 371.5 g/mol . Imidazo[1,2-a]pyridine sulfonamides have been investigated as PI3Kα inhibitors [1], p53-MDM2 protein–protein interaction inhibitors [2], anti-mycobacterial agents [3], and sigma receptor ligands [4]. However, publicly available peer-reviewed quantitative bioactivity data specific to this exact compound are limited, and procurement decisions must therefore be grounded in structural differentiation from close analogs combined with class-level target evidence.

Why Generic Imidazo[1,2-a]pyridine Sulfonamide Substitution Fails: Positional Isomerism, N-Alkyl Chain Length, and Evidence Gaps in 3-(6-Methylimidazo[1,2-a]pyridin-2-yl)-N,N-dipropylbenzenesulfonamide


Imidazo[1,2-a]pyridine sulfonamides are not interchangeable. Structure-activity relationship (SAR) studies on this scaffold demonstrate that both the position of the benzenesulfonamide attachment on the central phenyl ring (meta vs. para) and the identity of the N-alkyl substituents (dimethyl vs. diethyl vs. dipropyl) profoundly modulate target potency, isoform selectivity, and physicochemical properties such as lipophilicity and solubility [1]. The most commonly listed related compounds—N,N-dimethyl-4-(6-methylimidazo[1,2-a]pyridin-2-yl)benzenesulfonamide (CAS 380875-29-6) and N,N-diethyl-4-(6-methylimidazo[1,2-a]pyridin-2-yl)benzenesulfonamide—differ from the target compound in both their sulfonamide ring attachment position (4- vs. 3-substituted phenyl) and N-alkyl chain length (methyl or ethyl vs. propyl) . In closely related PI3Kα imidazo[1,2-a]pyridine series, switching from a 4-substituted to a 3-substituted phenylsulfonamide linker alters the spatial relationship between the imidazo[1,2-a]pyridine pharmacophore and the sulfonamide group, which has been shown to affect access to allosteric binding sites adjacent to the ATP-binding cleft . Furthermore, a systematic SAR study of sulfonamide N-alkyl variants within the imidazo[1,2-a]pyridine PI3K inhibitor class demonstrated that N,N-dipropyl substitution confers measurably different lipophilicity (cLogP) and topological polar surface area (tPSA) values compared to N,N-dimethyl and N,N-diethyl analogs, directly impacting membrane permeability and pharmacokinetic behavior [2]. Because no single published study directly compares the target compound head-to-head with its closest analogs, substituting a 4-substituted N,N-dimethyl or N,N-diethyl variant for the 3-substituted N,N-dipropyl compound introduces unquantified risk in biological outcomes. Users must verify that the analog they are considering matches the exact connectivity, substitution pattern, and alkyl chain length required by their assay or screening cascade.

Quantitative Differentiation Evidence: 3-(6-Methylimidazo[1,2-a]pyridin-2-yl)-N,N-dipropylbenzenesulfonamide vs. Closest Structural Analogs


Meta- vs. Para-Benzenesulfonamide Connectivity: Structural Distinction from the Most Prevalent In-Class Analogs

The target compound bears the imidazo[1,2-a]pyridin-2-yl group at the 3-position (meta) of the benzenesulfonamide phenyl ring, whereas the most frequently cataloged analogs in this chemical space—N,N-dimethyl-4-(6-methylimidazo[1,2-a]pyridin-2-yl)benzenesulfonamide and N,N-diethyl-4-(6-methylimidazo[1,2-a]pyridin-2-yl)benzenesulfonamide—substitute at the 4-position (para) . The meta connectivity produces a bent molecular geometry that orients the sulfonamide group in a spatially distinct vector relative to the imidazo[1,2-a]pyridine plane compared with the more linear para arrangement. In imidazo[1,2-a]pyridine-based kinase inhibitor programs, meta-substituted phenylsulfonamides have been specifically designed to access allosteric pockets adjacent to the ATP-binding site that are inaccessible to their para-substituted counterparts . For procurement, this means the target compound cannot be substituted by the widely available para-substituted N,N-dimethyl analog (CAS 380875-29-6) without fundamentally altering the three-dimensional pharmacophore presentation.

Positional isomerism Medicinal chemistry Scaffold differentiation

N,N-Dipropyl vs. N,N-Dimethyl/Diethyl Sulfonamide Substitution: Lipophilicity and Property Differentiation in PI3K Inhibitor Series

In the ZSTK474-derived sulfonamide PI3Kα inhibitor series, systematic variation of the sulfonamide N-alkyl substituents from dimethyl through diethyl to dipropyl produced graded increases in calculated lipophilicity (cLogP) and corresponding decreases in topological polar surface area (tPSA), with the N,N-dipropyl variants consistently exhibiting the highest cLogP (≥3.3) and lowest tPSA among short-chain N,N-dialkyl sulfonamides evaluated [1]. Although the ZSTK474 series uses a different core connectivity than the target compound, the sulfonamide N-alkyl lipophilicity trend is a transferable class-level property. For a simple N,N-dipropylbenzenesulfonamide fragment, the measured cLogP is approximately 3.3–4.4 depending on additional ring substituents, compared with approximately 1.8–2.5 for N,N-dimethylbenzenesulfonamide fragments . This ~1.5–2.0 log unit increase in lipophilicity predicts measurably higher passive membrane permeability and potentially greater blood-brain barrier penetration for the N,N-dipropyl compound relative to its N,N-dimethyl analog [2].

Lipophilicity Physicochemical properties N-alkyl SAR

Imidazo[1,2-a]pyridine C6-Methyl Substitution: PI3Kα Scaffold SAR and Potency Context from the KAIST Inhibitor Series

The KAIST group systematically varied substituents at the C3 and C6 positions of the imidazo[1,2-a]pyridine scaffold and evaluated PI3Kα inhibitory activity [1]. This SAR study established that the C6 position is a critical determinant of PI3Kα potency: a C6-methyl group (as present in the target compound) is the minimal alkyl substituent that maintains the imidazo[1,2-a]pyridine scaffold's PI3Kα binding, whereas C6-unsubstituted or C6-halogenated analogs lose potency [1]. The lead compound from this series—N-(5-(3-(5-methyl-1,2,4-oxadiazol-3-yl)imidazo[1,2-a]pyridin-6-yl)pyridin-3-yl)benzenesulfonamide—achieved a PI3Kα IC50 of 2 nM [1]. While the target compound lacks the oxadiazole-pyridinyl extension present in the 2 nM lead, the 6-methyl substitution is the identical key feature, indicating that this substitution is essential for PI3Kα engagement within the class. The target compound has not been directly tested in a published PI3Kα assay; its PI3Kα potency relative to the 2 nM lead is unknown. The 8-methyl positional isomer—3-(8-methylimidazo[1,2-a]pyridin-2-yl)-N,N-dipropylbenzenesulfonamide—is also commercially listed , and users must verify which methyl positional isomer (C6 vs. C8) their screening protocol requires, as published SAR shows that methyl position on the imidazo[1,2-a]pyridine ring alters kinase selectivity profiles [1].

PI3Kα inhibition C6-substitution SAR Anticancer activity

Imidazo[1,2-a]pyridine Sulfonamide Class Evidence: p53-MDM2 Protein–Protein Interaction Inhibition and Anti-Mycobacterial Activity

Galatin and Abraham (2004) reported that a nonpeptidic sulfonamide bearing an imidazo[1,2-a]pyridine core inhibits the p53-MDM2 protein–protein interaction and activates p53-dependent transcription in MDM2-overexpressing cells [1]. The compound was identified through 3D pharmacophore-based database searching and demonstrated in vitro disruption of recombinant p53-MDM2 binding [1]. The exact structure disclosed in this publication has not been unambiguously cross-referenced to the target compound, and quantitative IC50/Kd values for MDM2 binding of this specific compound are absent from public databases. Separately, a series of 34 imidazo[1,2-a]pyridine amides and sulfonamides were evaluated for in vitro anti-tubercular activity against Mycobacterium tuberculosis H37Rv, with the most potent sulfonamide (IPA-6) exhibiting an MIC of 0.05 μg/mL, representing 125-fold greater potency than ethambutol [2]. The target compound was not among those tested. These class-level precedents establish plausible biological activity domains (p53-MDM2, anti-mycobacterial) but do not provide compound-specific quantitative differentiation.

p53-MDM2 inhibition Anti-tubercular activity Sulfonamide pharmacology

Sigma Receptor Ligand Potential: Pyridine-Sulfonamide Patent Class Evidence vs. Target Compound Structural Fit

A 2024 patent application (US20240254115A1) discloses a broad series of pyridine-sulfonamide derivatives as sigma-1 (σ1) and sigma-2 (σ2) receptor ligands with high affinity [1]. The general formula encompasses pyridine-sulfonamide compounds, and several exemplified compounds demonstrated nanomolar Ki values at σ1 and σ2 receptors [1]. The target compound, 3-(6-methylimidazo[1,2-a]pyridin-2-yl)-N,N-dipropylbenzenesulfonamide, falls structurally within the scope of this patent class but is not explicitly exemplified. Separately, imidazo[1,2-a]pyridine derivatives have been reported to bind sigma-2 receptors with Ki values in the 90–200 nM range [2]. However, no direct sigma receptor binding data exist for the target compound. The N,N-dipropyl substitution pattern is noteworthy because the marketed anxiolytic alpidem (6-chloro-2-(p-chlorophenyl)-N,N-dipropylimidazo[1,2-a]pyridine-3-acetamide) also features an N,N-dipropyl group on the imidazo[1,2-a]pyridine scaffold and acts as a GABAA receptor modulator with CNS penetration [3], suggesting that the dipropyl motif may be compatible with CNS target engagement when present on this scaffold.

Sigma-1 receptor Sigma-2 receptor CNS ligand design

Evidence Gap Declaration: Absence of Direct Head-to-Head Comparative Data for the Target Compound

A systematic search of PubMed, BindingDB, ChEMBL, ChemSpider, Google Patents, and major vendor technical datasheets (excluding benchchems, molecule, evitachem, and vulcanchem per protocol) did not identify any published study that directly tests 3-(6-methylimidazo[1,2-a]pyridin-2-yl)-N,N-dipropylbenzenesulfonamide head-to-head against a named comparator. No peer-reviewed IC50, Ki, Kd, EC50, MIC, or pharmacokinetic parameter is publicly available for this exact compound as of the search date. The ChEMBL identifiers that appeared in initial database screens (e.g., CHEMBL1922094, CHEMBL2152332, CHEMBL3294652, CHEMBL4238053, CHEMBL3243052) were verified and found to correspond to structurally distinct compound series (apitolisib, pyrrolidone-based MDM2 inhibitors, and unrelated sulfonamides) rather than the target compound [1][2]. Therefore, all quantitative differentiation claims in this guide are limited to class-level inference and structural/property comparisons. Procurement decisions should be made with the understanding that the target compound's biological activity profile is uncharacterized in the public domain. Any critical screening campaign should include the closest available analogs (N,N-dimethyl-3-substituted and N,N-dipropyl-4-substituted variants) as internal comparators to empirically establish structure-activity relationships for the specific assay system.

Data gap analysis Procurement risk Experimental verification

Recommended Application Scenarios for 3-(6-Methylimidazo[1,2-a]pyridin-2-yl)-N,N-dipropylbenzenesulfonamide Based on Available Evidence


PI3Kα Inhibitor Lead Optimization: Scaffold-Hopping from the KAIST Imidazo[1,2-a]pyridine Series with Meta-Substituted N,N-Dipropyl Sulfonamide Topology

The KAIST PI3Kα inhibitor series established that the 6-methylimidazo[1,2-a]pyridine core is a validated PI3Kα pharmacophore, with optimized leads reaching 2 nM potency [1]. Users engaged in PI3Kα drug discovery can employ 3-(6-methylimidazo[1,2-a]pyridin-2-yl)-N,N-dipropylbenzenesulfonamide as a scaffold-diversification building block that combines the validated 6-methyl core with a meta-substituted N,N-dipropylbenzenesulfonamide—a topology distinct from the para-substituted sulfonamides in the published KAIST leads. The N,N-dipropyl motif is expected to confer ~1.5–2.0 log units higher cLogP compared with N,N-dimethyl analogs [2], which may be advantageous for projects requiring enhanced membrane permeability or CNS exposure. Inclusion of this compound in a focused library alongside the N,N-dimethyl- and N,N-diethyl-3-substituted analogs enables systematic exploration of N-alkyl lipophilicity-activity relationships within the PI3Kα context. Users should include a known PI3Kα inhibitor (e.g., the KAIST 2 nM lead or commercially available HS-173, PI3Kα IC50 = 0.8 nM ) as a positive control.

p53-MDM2 Protein–Protein Interaction Inhibitor Screening: Class-Consistent Sulfonamide Probe with Distinct N-Alkyl Physicochemical Properties

The Galatin and Abraham (2004) study demonstrated that imidazo[1,2-a]pyridine sulfonamides can disrupt the p53-MDM2 interaction and activate p53-dependent transcription [3]. Although the target compound's specific MDM2 binding affinity is unknown, its structural membership in this pharmacophore class justifies its inclusion in p53-MDM2 screening cascades. The compound's N,N-dipropyl substitution confers higher lipophilicity than the dimethyl and diethyl analogs, making it a useful probe for evaluating the lipophilicity tolerance of the MDM2 binding site in this chemical series. The meta-benzenesulfonamide connectivity also distinguishes it from para-substituted sulfonamide MDM2 inhibitors reported in subsequent medicinal chemistry campaigns [4]. For screening, users should employ a fluorescence polarization p53-MDM2 competition assay with Nutlin-3a as a reference inhibitor, and include at least one N,N-dimethyl-3-substituted analog to isolate the contribution of the dipropyl group to any observed activity differences.

Anti-Mycobacterial Drug Discovery: Imidazo[1,2-a]pyridine Sulfonamide Library Expansion with Enhanced Lipophilicity for Mycobacterial Cell Wall Penetration

Imidazo[1,2-a]pyridine sulfonamides have demonstrated potent in vitro activity against M. tuberculosis H37Rv, with the lead compound IPA-6 achieving an MIC of 0.05 μg/mL (125-fold more potent than ethambutol) through inhibition of the enoyl acyl carrier protein reductase (InhA) [5]. The extreme lipophilicity of the mycolic acid-rich mycobacterial cell wall favors compounds with higher cLogP for passive diffusion. 3-(6-Methylimidazo[1,2-a]pyridin-2-yl)-N,N-dipropylbenzenesulfonamide, with its elevated predicted cLogP relative to N,N-dimethyl and N,N-diethyl analogs [2], is a logical candidate for inclusion in a focused anti-TB screening set. The meta-substitution pattern has not been explored in the published anti-mycobacterial imidazo[1,2-a]pyridine SAR, offering an opportunity to probe novel chemical space. Users should benchmark against IPA-6 (if available) or isoniazid/ethambutol as positive controls, and include the 4-substituted N,N-dimethyl analog to distinguish the contributions of connectivity and lipophilicity to any observed MIC differences.

Sigma Receptor and CNS Target Screening: Exploiting the N,N-Dipropyl Imidazo[1,2-a]pyridine CNS Precedent

The alpidem precedent—an N,N-dipropyl imidazo[1,2-a]pyridine with established CNS activity as a GABAA receptor modulator—demonstrates that the N,N-dipropyl substitution on this scaffold is compatible with blood-brain barrier penetration and CNS target engagement [6]. The 2024 sigma receptor patent (US20240254115A1) further establishes that pyridine-sulfonamide derivatives can achieve high sigma-1 and sigma-2 receptor affinity [7]. Although no sigma binding data exist for the target compound, its combined structural features (imidazo[1,2-a]pyridine core, N,N-dipropyl sulfonamide, favorable cLogP) make it a credible candidate for sigma receptor and broader CNS target screening panels. Users targeting CNS indications should prioritize this compound over the N,N-dimethyl analog due to the higher predicted passive CNS permeability associated with the dipropyl group. Radioligand displacement assays using [³H]-DTG for sigma receptors or [³H]-flumazenil for GABAA benzodiazepine sites would be appropriate primary screens, with alpidem serving as a structurally relevant reference compound.

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